molecular formula C11H12F3NO B11823101 3,4,5-trifluoro-N-(2-methylpropyl)benzamide

3,4,5-trifluoro-N-(2-methylpropyl)benzamide

Cat. No.: B11823101
M. Wt: 231.21 g/mol
InChI Key: JPBAPQSROVDLSY-UHFFFAOYSA-N
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Description

3,4,5-Trifluoro-N-(2-methylpropyl)benzamide is a chemical compound with the molecular formula C11H12F3NO. It is characterized by the presence of three fluorine atoms attached to the benzene ring and an N-(2-methylpropyl) group attached to the amide functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trifluoro-N-(2-methylpropyl)benzamide typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with 2-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluoro-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution Reactions: The major products are substituted benzamides with different functional groups replacing the fluorine atoms.

    Reduction Reactions: The major product is the corresponding amine.

    Oxidation Reactions: The major products are carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3,4,5-Trifluoro-N-(2-methylpropyl)benzamide is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.

    Medicine: Research on this compound includes its potential use as a drug candidate for various therapeutic applications. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug molecules.

    Industry: It is used in the development of agrochemicals, polymers, and other industrial products. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3,4,5-trifluoro-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The amide group can also participate in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trifluorobenzamide: Similar structure but lacks the N-(2-methylpropyl) group.

    3,4,5-Trifluorobenzaldehyde: Contains an aldehyde group instead of an amide group.

    5-Bromo-2,3,4-trifluoro-N,N-dimethylbenzamide: Contains a bromine atom and N,N-dimethyl groups instead of the N-(2-methylpropyl) group.

Uniqueness

3,4,5-Trifluoro-N-(2-methylpropyl)benzamide is unique due to the presence of the N-(2-methylpropyl) group, which can influence its chemical reactivity and biological activity. The trifluoromethyl groups on the benzene ring also contribute to its distinct properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

3,4,5-trifluoro-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H12F3NO/c1-6(2)5-15-11(16)7-3-8(12)10(14)9(13)4-7/h3-4,6H,5H2,1-2H3,(H,15,16)

InChI Key

JPBAPQSROVDLSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

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